ethyl (2S)-2-bromo-2-cyclopropylacetate
Description
Significance of Cyclopropane (B1198618) Rings in Stereoselective Synthesis
The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a variety of natural products and pharmaceuticals. Its inherent ring strain, a consequence of the deviation from the ideal sp³ bond angle of 109.5° to 60°, imparts unique chemical reactivity. This strain can be harnessed to drive ring-opening reactions, providing access to acyclic structures with defined stereochemistry.
In the realm of stereoselective synthesis, the rigid framework of the cyclopropane ring allows for precise control over the spatial orientation of substituents. This has made enantiomerically enriched cyclopropane derivatives highly sought-after building blocks for the construction of complex chiral molecules. The development of asymmetric cyclopropanation reactions has been a significant area of research, enabling the synthesis of these valuable intermediates with high levels of stereocontrol.
Role of α-Haloesters as Versatile Synthetic Intermediates
α-Haloesters are a class of organic compounds that have long been recognized as powerful and versatile intermediates in organic synthesis. monash.edu The presence of a halogen atom at the α-position to the carbonyl group activates the molecule for a wide range of nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making them valuable precursors for the synthesis of amino acids, α-hydroxy esters, and other important classes of compounds. monash.edu
Furthermore, the α-proton of these esters can be readily removed by a base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as the Darzens reaction to form α,β-epoxy esters. monash.edu The combination of these reactive sites makes α-haloesters highly valuable tools in the synthetic chemist's arsenal.
Overview of the Research Landscape for Ethyl (2S)-2-bromo-2-cyclopropylacetate
The specific compound, this compound, represents the convergence of the aforementioned structural features. As a chiral, non-racemic α-bromoester containing a cyclopropyl (B3062369) group, it is a specialized building block with potential applications in the synthesis of stereochemically complex target molecules. While the racemic version of ethyl 2-bromo-2-cyclopropylacetate is commercially available and has been used in various synthetic contexts, the enantiomerically pure (2S)-form is a more specialized reagent. biosynth.comnih.govgoogle.commanchester.ac.ukgoogle.comchemicalbook.comsigmaaldrich.com
The research landscape for this particular enantiomer is primarily situated within the broader context of developing new methods for asymmetric synthesis and creating novel chiral building blocks. Its utility is often explored in the synthesis of molecules with quaternary carbon centers, where the controlled introduction of multiple substituents around a single carbon atom is a significant synthetic challenge. biosynth.com The investigation of its reactivity and applications is an ongoing area of interest for synthetic organic chemists seeking to expand the toolbox of available chiral intermediates. The synthesis of such a specific chiral molecule can be approached through several strategies, including the use of chiral auxiliaries to direct the stereochemical outcome of the bromination step, or through the enzymatic resolution of the corresponding racemic mixture. nih.govnih.govwikipedia.orgsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-bromo-2-cyclopropylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPHOMYBWYDEU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Pathways of Ethyl 2s 2 Bromo 2 Cyclopropylacetate
Nucleophilic Substitution Reactions at the α-Bromo Center
The electrophilic nature of the carbon atom attached to the bromine in ethyl (2S)-2-bromo-2-cyclopropylacetate makes it susceptible to attack by a wide array of nucleophiles. These reactions are fundamental to its application in synthetic chemistry, allowing for the introduction of various functional groups at the α-position.
Stereochemical Outcomes of Displacement Reactions
Nucleophilic substitution at the α-bromo center of cyclopropyl (B3062369) esters can proceed with distinct stereochemical outcomes, largely dependent on the reaction mechanism. While a classic S\textsubscript{N}2 reaction would be expected to proceed with inversion of configuration, the reality for cyclopropyl systems is more complex. Research on related cyclopropyl systems, such as cyclopropyl ketones, has shown that nucleophilic substitution can occur with inversion of configuration at the quaternary carbon center. This stereoinvertive outcome is often rationalized by the formation of a bicyclobutonium intermediate. researchgate.net This intermediate allows the nucleophile to attack from the face opposite to the leaving group, leading to a predictable inversion of stereochemistry. This high degree of stereocontrol is critical when constructing chiral molecules where the three-dimensional arrangement of atoms is crucial for its biological activity or material properties.
Reactions with Carbon- and Heteroatom-Based Nucleophiles
This compound reacts with a variety of carbon and heteroatom nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, respectively. These reactions significantly expand the synthetic utility of this building block.
One of the classic reactions involving α-bromo esters is the Reformatsky reaction, where the compound is treated with zinc dust to form an organozinc reagent. This enolate equivalent can then react with electrophiles such as aldehydes or ketones. ambeed.comsigmaaldrich.com This reaction forms a new carbon-carbon bond and creates a β-hydroxy ester, a valuable motif in organic synthesis.
Heteroatom nucleophiles, such as alkoxides, thiolates, and azides, also readily displace the bromide. For instance, the reaction with sodium azide (B81097) provides a pathway to α-azido esters, which are precursors to α-amino acids. A documented example of a reaction with a heteroatom-based nucleophile involves the treatment of ethyl α-bromocyclopropaneacetate with 1-naphthol (B170400) in the presence of potassium carbonate in DMF, which yields the corresponding ether in high yield. ambeed.com
The following table summarizes representative nucleophilic substitution reactions on α-bromo cyclopropyl esters:
| Nucleophile | Reagents and Conditions | Product Type | Reference |
| 1-Naphthol | K₂CO₃, DMF, 20 °C, 2h | α-Aryloxy ester | ambeed.com |
| Azide | TMSN₃, Lewis Acid | α-Azido ester | researchgate.net |
| Zinc (Reformatsky) | Zn, Aldehyde/Ketone | β-Hydroxy ester | ambeed.comsigmaaldrich.com |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation, and this compound is an excellent substrate for such transformations. biosynth.com These reactions offer a direct method for attaching aryl, alkenyl, and alkyl groups to the cyclopropyl core with high efficiency and selectivity.
Asymmetric C-C Bond Formations with α-Bromoesters (e.g., Hiyama Cross-Coupling)
The Hiyama cross-coupling reaction, which pairs an organosilane with an organic halide in the presence of a palladium or nickel catalyst, has been adapted for the asymmetric synthesis of α-aryl carboxylic acids from racemic α-bromo esters. lookchem.com Research by Fu and coworkers demonstrated that a nickel/chiral diamine catalyst system can effectively couple racemic α-bromo esters with arylsilanes at room temperature, achieving high enantioselectivity. lookchem.comku.edu This stereoconvergent approach, where both enantiomers of the starting material are converted into a single enantiomer of the product, is highly efficient. The success of this methodology relies on the careful selection of the chiral ligand, the fluoride (B91410) activator, and the nature of the organosilane. orgsyn.org While this specific study did not use a cyclopropyl-substituted α-bromo ester, the principles are directly applicable to this compound for the enantioselective synthesis of α-aryl cyclopropyl esters.
Utility in Stereoselective Arylation and Alkenylation Reactions
The metal-catalyzed cross-coupling methodology extends beyond arylation to include stereoselective alkenylation. The same nickel/chiral diamine catalyst system developed for Hiyama arylations has been successfully applied to the coupling of α-bromo esters with alkenylsilanes. lookchem.com This provides access to enantioenriched α-alkenyl esters, which are also valuable synthetic intermediates. lookchem.com The functional group tolerance of these reactions is broad, allowing for the presence of esters, ethers, and even other halides in the substrates. lookchem.com The resulting α-aryl and α-alkenyl products can be further transformed into the corresponding alcohols or carboxylic acids without loss of stereochemical integrity, highlighting the practical utility of this approach. lookchem.com
The table below illustrates the conditions and outcomes for asymmetric Hiyama cross-coupling reactions of α-bromo esters.
| Coupling Partner | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
| Arylsilane (PhSi(OMe)₃) | NiCl₂·glyme / chiral diamine | α-Aryl ester | up to 90% | lookchem.comorgsyn.org |
| Alkenylsilane | NiCl₂·glyme / chiral diamine | α-Alkenyl ester | High | lookchem.com |
Transition Metal-Catalyzed Allylation of Alkyl Halides
Transition metal-catalyzed allylation reactions provide a direct route for the introduction of an allyl group. While specific examples detailing the allylation of this compound are not prevalent in the literature, the general principles of such reactions are well-established for other alkyl halides. These reactions typically employ a palladium, nickel, or other transition metal catalyst to couple the alkyl halide with an allyl-organometallic reagent, such as an allylstannane or allylborane. The reaction of cyclopropenes, which can be seen as related strained systems, with directing group-assisted C-H bonds in the presence of a cobalt catalyst has been shown to produce multisubstituted allylarenes. researchgate.net This suggests that the strained cyclopropyl group in this compound could influence the reactivity and selectivity in transition metal-catalyzed allylation reactions.
Cyclopropyl Ring Reactivity and Rearrangements
The three-membered ring of this compound is inherently strained and can undergo ring-opening reactions under various conditions, providing access to a range of functionalized products.
The acid-catalyzed ring-opening of cyclopropanes, particularly those bearing activating groups, is a well-known transformation that typically proceeds through carbocationic intermediates. While specific studies on the acid-catalyzed ring-opening of this compound are not prevalent in the literature, the general principles can be inferred from related systems. For instance, the acid-catalyzed ring-opening of epoxides, which also involves a strained three-membered ring, proceeds via protonation of the oxygen atom, followed by nucleophilic attack. orgsyn.org
In the case of cyclopropanes, protonation can occur on the cyclopropane (B1198618) ring itself, particularly at the C-C bond with the highest electron density, leading to a corner-protonated or edge-protonated species. Subsequent cleavage of a C-C bond generates a carbocation, which can then be trapped by a nucleophile. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. The presence of the ester and bromo substituents on the same carbon atom in this compound would significantly influence the stability of any potential carbocationic intermediates and thus the outcome of the reaction.
The cyclopropane ring can be activated towards ring-opening by both electrophilic and nucleophilic species. Cyclopropanes bearing electron-withdrawing groups, such as the ester group in this compound, are considered "electrophilic cyclopropanes." bohrium.comnih.govresearchgate.net These compounds can react with nucleophiles in a polar, ring-opening fashion. bohrium.comnih.govresearchgate.net The reaction is driven by the release of ring strain. nih.gov The kinetics of such non-catalytic ring-opening reactions with various nucleophiles have been studied, providing insights into the inherent SN2 reactivity of these systems. nih.gov
The presence of the ester group polarizes the C1-C2 bond of the cyclopropane ring, making it more susceptible to nucleophilic attack. This activation directs the nucleophile to attack one of the cyclopropyl carbons, leading to a ring-opened adduct. For example, the reaction of electrophilic cyclopropanes with thiophenolates in DMSO has been shown to proceed via a ring-opening mechanism. nih.govresearchgate.net
Formal Cycloaddition and Ring Expansion Pathways (e.g., [3+2] cycloadditions)
The inherent ring strain of the cyclopropyl group in this compound, combined with the presence of both an electron-withdrawing ester functionality and a labile carbon-bromine bond, suggests the potential for this molecule to undergo formal cycloaddition and ring expansion reactions. These transformations offer powerful synthetic routes to more complex carbocyclic and heterocyclic scaffolds. While direct experimental studies on this compound in these specific pathways are not extensively documented, its reactivity can be inferred from analogous systems, primarily involving donor-acceptor cyclopropanes and related radical precursors.
Two principal mechanistic avenues can be envisioned for the activation of this compound toward these transformations: photocatalytic single-electron transfer to generate a radical intermediate, and Lewis acid-catalyzed activation to facilitate ring-opening.
Photocatalytically-Induced Formal [3+2] Cycloaddition
Drawing parallels with the visible-light-mediated reactivity of aryl cyclopropyl ketones, a plausible pathway for the formal [3+2] cycloaddition of this compound with electron-deficient olefins can be proposed. nih.gov In this scenario, single-electron reduction of the ester or activation of the C-Br bond via a suitable photocatalyst could lead to a cyclopropyl radical. This intermediate is prone to rapid ring-opening to form a more stable 1,3-radical species, which can then be trapped by an alkene in a [3+2] fashion to afford a substituted cyclopentane (B165970). The regioselectivity of the addition would be dictated by the stability of the resulting radical intermediates.
A representative proposed reaction is outlined below:
Table 1: Proposed Photocatalytic [3+2] Cycloaddition of this compound
| Reactant 1 | Reactant 2 | Proposed Catalyst/Conditions | Potential Product | Reaction Type |
|---|---|---|---|---|
| This compound | Electron-deficient alkene (e.g., Methyl acrylate) | Visible light, Photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir-based complex), Reductive quencher | Substituted cyclopentane derivative | Formal [3+2] Cycloaddition |
Lewis Acid-Catalyzed Ring Expansion and Cycloaddition
Alternatively, the presence of the ester group suggests that Lewis acid activation could play a key role in promoting ring expansion or cycloaddition pathways. Coordination of a Lewis acid to the carbonyl oxygen would enhance the electron-withdrawing nature of the ester, further polarizing the cyclopropane ring and facilitating its opening upon nucleophilic attack or rearrangement. While direct examples with α-bromo cyclopropyl esters are scarce, the general principle of Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes is well-established. mdpi.com
In a potential ring expansion scenario, cleavage of a cyclopropyl C-C bond could lead to the formation of a stabilized carbocation, which could then rearrange to a larger, less strained ring system, such as a cyclobutane (B1203170) or cyclopentane derivative. chemistrysteps.commasterorganicchemistry.com The ultimate product would depend on the reaction conditions and the nature of any trapping agents present.
A hypothetical Lewis acid-mediated formal [3+2] cycloaddition with an alkene could also be envisioned. In this case, the Lewis acid would activate the cyclopropane ring, which would then act as a three-carbon component in the cycloaddition.
Table 2: Proposed Lewis Acid-Mediated Transformations of this compound
| Reactant | Reagent/Partner | Proposed Lewis Acid | Potential Product | Reaction Type |
|---|---|---|---|---|
| This compound | - (Rearrangement) | Sc(OTf)₃, TiCl₄, or other suitable Lewis acid | Ring-expanded product (e.g., cyclobutane derivative) | Ring Expansion |
| This compound | Alkene | TMSOTf, BF₃·OEt₂ | Cyclopentane derivative | Formal [3+2] Cycloaddition |
The detailed research into these pathways for this compound remains an area for future exploration. However, the established reactivity of analogous cyclopropyl systems provides a strong foundation for predicting its potential to serve as a valuable precursor in the construction of five-membered ring systems and other complex molecular architectures through formal cycloaddition and ring expansion reactions.
Strategic Applications of Ethyl 2s 2 Bromo 2 Cyclopropylacetate As a Chiral Building Block in Organic Synthesis
Construction of Enantiomerically Enriched Cyclopropyl-Containing Organic Molecules
The primary application of ethyl (2S)-2-bromo-2-cyclopropylacetate lies in its use as an electrophile in nucleophilic substitution reactions to construct molecules with a chiral cyclopropyl (B3062369) group. The presence of the bromine atom allows for displacement by a wide range of nucleophiles, while the stereochemistry at the α-carbon is often transferred to the product, enabling the synthesis of enantiomerically enriched compounds.
One key strategy involves the diastereoselective alkylation of enolates with this compound. The stereochemical outcome of these reactions is influenced by the specific enolate, the reaction conditions, and the inherent chirality of the bromoester. The cyclopropyl group can exert significant steric and electronic effects, guiding the approach of the nucleophile to afford high levels of diastereoselectivity. For instance, the reaction with chiral oxazolidinone-derived enolates can lead to the formation of products with excellent stereocontrol. The stereochemistry of the resulting product is often dictated by the conformation of the enolate and the trajectory of the incoming electrophile, which is influenced by the chiral auxiliary.
Another important application is in the context of organometallic cross-coupling reactions. sigmaaldrich.com this compound can serve as a substrate in these catalytic processes, enabling the formation of carbon-carbon bonds with retention or inversion of configuration at the chiral center, depending on the reaction mechanism. sigmaaldrich.com These reactions are pivotal for synthesizing quaternary carbon centers with a cyclopropyl substituent, a motif found in numerous biologically active compounds. sigmaaldrich.com
The following table summarizes representative examples of nucleophilic substitution reactions using this compound for the construction of enantiomerically enriched cyclopropyl-containing molecules.
Table 1: Synthesis of Enantiomerically Enriched Cyclopropyl-Containing Molecules
| Nucleophile | Product | Reaction Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | Ethyl (2R)-2-((S)-N-benzyl-N-(α-methylbenzyl)amino)-2-cyclopropylacetate | THF, -78 °C | >95:5 | Theoretical Example |
| Sodium malonate | Diethyl 2-((S)-1-ethoxy-1-oxo-2-cyclopropyl)malonate | NaH, DMF | Not Reported | Theoretical Example |
| (R)-2-methyloxirane | Ethyl (2S)-2-bromo-4-hydroxy-2-cyclopropylbutanoate | Lewis Acid | Not Reported | Theoretical Example |
Access to Chiral Cyclopropylglycine and Related Amino Acid Derivatives
Chiral cyclopropylglycines are non-proteinogenic amino acids that are valuable components in medicinal chemistry due to their ability to induce conformational constraints in peptides. This compound serves as a key precursor for the synthesis of these important building blocks.
The synthesis of (S)-cyclopropylglycine derivatives can be achieved through a nucleophilic substitution of the bromide with an azide (B81097) source, such as sodium azide, followed by reduction of the resulting azido-ester. The azide displacement typically proceeds with inversion of configuration, leading to the (R)-azido ester, which upon reduction of the azide and hydrolysis of the ester, yields (S)-cyclopropylglycine.
Alternatively, direct amination using a chiral amine can be employed. The diastereoselectivity of this process is dependent on the nature of the amine and the reaction conditions. Subsequent removal of the chiral auxiliary provides access to the desired enantiomer of cyclopropylglycine.
While various methods exist for the synthesis of cyclopropylglycines, including enzymatic resolutions and Strecker reactions, the use of this compound offers a direct and stereocontrolled route to these valuable amino acids. researchgate.net
Table 2: Synthesis of Chiral Cyclopropylglycine Derivatives
| Reagent | Intermediate | Product | Key Transformation | Reference |
| Sodium Azide | Ethyl (2R)-2-azido-2-cyclopropylacetate | (S)-Cyclopropylglycine | Azide substitution with inversion, reduction, hydrolysis | Theoretical Example |
| (R)-α-Methylbenzylamine | Diastereomeric mixture of ethyl 2-((R)-α-methylbenzylamino)-2-cyclopropylacetate | (S)-Cyclopropylglycine | Nucleophilic substitution, chromatographic separation, debenzylation | Theoretical Example |
Synthesis of Stereodefined Heterocyclic Compounds (e.g., β-lactams, thiazolidinediones)
This compound is a valuable starting material for the synthesis of stereodefined heterocyclic compounds, particularly β-lactams and potentially thiazolidinediones, which are important scaffolds in medicinal chemistry.
The synthesis of β-lactams can be accomplished via a Reformatsky-type reaction. theaic.orgnih.gov In this reaction, the α-bromo ester is treated with zinc to form a zinc enolate, which then undergoes a [2+2] cycloaddition with an imine to furnish the β-lactam ring. theaic.org The stereochemical outcome of the cycloaddition can be controlled by the stereochemistry of the starting bromoester and the imine. The use of chiral imines or chiral ligands can further enhance the diastereoselectivity of this transformation, providing access to enantioenriched cyclopropyl-substituted β-lactams.
While the direct synthesis of thiazolidinediones from this compound is less commonly reported, it is conceivable to utilize this building block. A potential route could involve the reaction of the bromoester with thiourea (B124793) to form a 2-aminothiazolin-4-one intermediate, which could then be hydrolyzed to the corresponding thiazolidinedione. However, established methods for thiazolidinedione synthesis often employ different starting materials. chemicalbook.comorgsyn.org
Table 3: Synthesis of Stereodefined Heterocyclic Compounds
| Heterocycle | Synthetic Approach | Key Intermediate | Stereocontrol | Reference |
| β-Lactam | Reformatsky Reaction | Zinc enolate of ethyl 2-bromo-2-cyclopropylacetate | Substrate control from chiral bromoester and imine | theaic.orgnih.gov |
| Thiazolidinedione | Hypothetical route via thiourea | 2-Amino-5-cyclopropylthiazol-4(5H)-one | Substrate control from chiral bromoester | Theoretical Example |
Precursor for Complex Molecular Scaffolds
The utility of this compound extends beyond the synthesis of relatively simple molecules. It serves as a valuable precursor for the construction of more complex molecular scaffolds found in natural products and pharmaceutically active compounds. The cyclopropyl group, when incorporated into larger molecules, can significantly influence their conformation and biological activity.
For example, the bromoester can be used in multi-step syntheses where the cyclopropyl unit is a key structural element. It can be elaborated through a series of reactions, such as reductions, oxidations, and further carbon-carbon bond formations, to build up molecular complexity while retaining the stereochemical integrity of the cyclopropyl-bearing stereocenter. Its role as a chiral building block is crucial in the total synthesis of complex natural products where the precise stereochemistry is essential for biological function.
While specific examples of its use in the total synthesis of named complex molecules are not extensively documented in readily available literature, its potential as a starting material for such endeavors is clear, given the importance of the chiral cyclopropyl motif in modern drug discovery.
Mechanistic Investigations of Reactions Involving Ethyl 2s 2 Bromo 2 Cyclopropylacetate
Detailed Elucidation of Stereocontrol Elements in Asymmetric Transformations
The (2S)-stereocenter in ethyl (2S)-2-bromo-2-cyclopropylacetate is a key feature that influences the stereochemical outcome of its reactions. The control of this stereocenter in asymmetric transformations is of paramount importance for the synthesis of enantiomerically pure target molecules.
One notable reaction is the Kowalski ester homologation, which transforms esters into their next higher homologs. While this reaction proceeds via an α-bromo α-keto dianion that rearranges to an alkynolate anion, studies have shown that the reaction can be highly stereospecific, with complete retention of stereochemistry at the α-carbon. organic-chemistry.org This suggests that the stereocenter in this compound would be preserved during such a transformation.
In asymmetric catalysis, chiral ligands are often employed to control the stereochemical outcome of a reaction. For instance, in the enantioselective synthesis of cis-cyclopropanes, benzothiazolines have been used as self-sensitized photoreductants. These reagents can play a triple role as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid, highlighting the complexity of stereocontrol in such systems. nih.gov While not directly involving this compound, these studies provide a framework for understanding how external chiral agents can influence the stereochemistry of reactions involving cyclopropyl-containing intermediates.
Furthermore, the use of chiral auxiliaries attached to the reacting molecule is a common strategy to induce stereoselectivity. For α-bromoamides, diastereomeric excess can be significantly increased by epimerization in the presence of a bromide source, where one diastereomer crystallizes out of solution, driving the equilibrium. organic-chemistry.org This principle of crystallization-induced dynamic resolution could potentially be applied to derivatives of this compound to control the stereochemistry at the C2 position.
Characterization and Role of Transient Intermediates (e.g., Radical Anions, Carbocations, Enolates)
The reactions of this compound can proceed through various short-lived, highly reactive transient intermediates. The nature of these intermediates dictates the reaction pathway and the final products.
Enolates: In the presence of a suitable base, the α-proton of the ester can be removed to form an enolate. The formation of enolates is a common first step in many carbon-carbon bond-forming reactions. The reactivity of the enolate is influenced by the ester and cyclopropyl (B3062369) groups. While esters generally form enolates less readily than ketones, the presence of the bromine atom can affect the acidity of the α-proton and the stability of the resulting enolate. sigmaaldrich.com
Radical Anions: Single-electron transfer (SET) to this compound can lead to the formation of a radical anion. This species can then undergo fragmentation, losing a bromide ion to form a carbon-centered radical. The existence of radical anions of esters has been confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netcapes.gov.br For α-carbonyl radicals, the g-values obtained from EPR spectra can provide information about the delocalization of the unpaired electron. capes.gov.br In the context of reactions involving samarium(II) iodide (SmI2), a known SET reagent, cyclopropanecarboxylates can undergo reductive ring-opening, proceeding through radical intermediates. acs.org
Carbocations: Heterolytic cleavage of the carbon-bromine bond can generate a carbocation at the α-position. The stability of this carbocation would be influenced by the adjacent ester and cyclopropyl groups. The cyclopropyl group can stabilize an adjacent positive charge through its unique electronic properties. In the nitrosation of donor-acceptor cyclopropanes, the reaction is suggested to proceed through well-stabilized dipolar species, which can be considered as having significant carbocationic character. acs.org
Application of Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing invaluable information about reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), carbon-12 with carbon-13), one can follow the labeled atom's position in the products and measure kinetic isotope effects (KIEs).
A pertinent example is the samarium(II) iodide-mediated reductive ring-opening of cyclopropanecarboxylates, where deuteration studies have been employed. acs.org Using a deuterium source like D2O, this method allows for the regioselective synthesis of α,γ-dideuterated esters with high deuterium incorporation. This demonstrates that the cyclopropane (B1198618) ring is opened and a deuterium atom is incorporated at the γ-position, while another is incorporated at the α-position, providing clear evidence for the reaction pathway.
Furthermore, kinetic isotope effects can help to determine the rate-determining step of a reaction. The magnitude of the KIE depends on the change in bonding to the isotopically labeled atom between the ground state and the transition state. wikipedia.orgbaranlab.orgprinceton.edunih.gov For instance, a significant primary KIE is expected if a C-H bond is broken in the rate-determining step. In the bromination of 1-pentene, 13C and 2H KIEs were used to support a mechanism involving rate-limiting bromonium ion formation. nih.gov Similar studies on reactions of this compound could elucidate whether C-Br bond cleavage, enolate formation, or another step is rate-limiting. Deuterium labeling studies have also been crucial in establishing the stereochemistry of steps like oxypalladation in Wacker-type cyclizations. nih.gov
Computational Chemistry and Density Functional Theory (DFT) in Reaction Pathway Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. DFT calculations can be used to model the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction and the identification of the most likely reaction pathway.
For reactions involving α-chiral ketones, DFT calculations have been used to analyze transition states and predict diastereoselectivity based on models like the Felkin-Anh model. researchgate.net Similar computational approaches could be applied to nucleophilic attack on the carbonyl group of this compound to understand the factors governing stereocontrol.
DFT calculations can also provide insights into the structure and stability of transient intermediates. For example, the pyramidalization of the nitrogen atoms in the radical anion of a naphthoquinone derivative was predicted by DFT and confirmed by EPR spectroscopy. nih.gov In the context of this compound, DFT could be used to calculate the structures and energies of potential enolate, radical anion, and carbocation intermediates.
Furthermore, DFT is a powerful tool for predicting kinetic isotope effects, which can then be compared with experimental values to validate a proposed mechanism. nih.gov By calculating the vibrational frequencies of the ground states and transition states for both the light and heavy isotopologues, theoretical KIEs can be determined.
A summary of the mechanistic aspects discussed is presented in the table below:
| Mechanistic Aspect | Key Findings and Concepts | Relevant Techniques |
| Stereocontrol | Retention of stereochemistry in Kowalski homologation. organic-chemistry.org Use of chiral auxiliaries and crystallization-induced dynamic resolution. organic-chemistry.org Influence of chiral reagents like benzothiazolines in related systems. nih.gov | Asymmetric Synthesis, Chiral Chromatography |
| Transient Intermediates | Formation of enolates, radical anions, and carbocations. Characterization by EPR for radical species. researchgate.netcapes.gov.brcapes.gov.br Intermediacy of dipolar species in cyclopropane ring-opening. acs.org | Spectroscopy (NMR, EPR), Trapping Experiments |
| Isotopic Labeling | Deuteration studies in SmI2-mediated ring-opening of cyclopropanecarboxylates. acs.org Use of KIEs to determine rate-determining steps. wikipedia.orgbaranlab.orgprinceton.edunih.govnih.gov | Mass Spectrometry, NMR Spectroscopy |
| Computational Chemistry | DFT analysis of transition states to predict stereoselectivity. researchgate.net Calculation of structures and energies of intermediates. nih.gov Prediction of kinetic isotope effects. nih.gov | Density Functional Theory (DFT) |
Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment
Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is routinely accomplished using chiral chromatography. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating enantiomers, allowing for their accurate quantification.
For compounds structurally similar to ethyl (2S)-2-bromo-2-cyclopropylacetate, such as other alkyl 2-bromopropionates and cycloalkyl 2-bromopropionates, chiral GC has proven to be an effective analytical tool. nih.gov The enantioseparation of these compounds is often achieved using cyclodextrin-based chiral stationary phases. These CSPs, such as those derived from β-cyclodextrin, create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times.
A hypothetical, yet representative, chiral GC method for the analysis of this compound is detailed in the interactive table below. The conditions are based on established methods for analogous bromo-substituted esters.
Table 1: Representative Chiral Gas Chromatography (GC) Method for the Enantiomeric Excess Determination of this compound
| Parameter | Condition | Rationale |
| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) | A cyclodextrin-based chiral stationary phase known for resolving a wide range of chiral compounds, including halogenated esters. |
| Carrier Gas | Helium | An inert and efficient carrier gas for GC analysis. |
| Inlet Temperature | 220 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | 80 °C (hold 2 min), then 5 °C/min to 150 °C | A temperature gradient is often necessary to achieve optimal separation of the enantiomers. |
| Detector | Flame Ionization Detector (FID) | A sensitive and universal detector for organic compounds. |
| Expected Elution | The (2R)-enantiomer would likely elute before the (2S)-enantiomer, or vice-versa, depending on the specific interactions with the CSP. | The differing interaction energies between each enantiomer and the chiral stationary phase lead to distinct retention times. |
Similarly, chiral HPLC is a versatile technique for enantiomeric excess determination. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are commercially available under trade names like Chiralpak® and Chiralcel®. These phases can operate in both normal-phase and reversed-phase modes, offering flexibility in method development. For a compound like this compound, a normal-phase HPLC method would likely provide good separation.
The following interactive table outlines a plausible chiral HPLC method for the analysis of this compound, based on common practices for similar chiral molecules.
Table 2: Representative Chiral High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Excess Determination of this compound
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | An amylose-based chiral stationary phase with broad applicability for the separation of enantiomers. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | A common mobile phase for normal-phase chiral separations, offering good solubility and selectivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Column Temperature | 25 °C | Temperature control is crucial for reproducible retention times and enantioselectivity. |
| Detection | UV at 210 nm | The ester carbonyl group provides sufficient UV absorbance for sensitive detection. |
| Expected Elution | The two enantiomers, (2S) and (2R), would exhibit baseline separation, allowing for accurate integration of their respective peak areas to calculate the enantiomeric excess. | The differential interactions of the enantiomers with the chiral stationary phase result in separation. |
Spectroscopic Methods for Stereoisomer Differentiation (e.g., Chiral NMR Spectroscopy)
While chromatography is ideal for quantifying enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral additives, can be a powerful tool for differentiating between enantiomers. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.
One common approach is the use of chiral solvating agents (CSAs). These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The differing geometries of these complexes result in different chemical shifts for corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals.
Another technique involves the use of chiral lanthanide shift reagents (LSRs), such as complexes of europium(III) with chiral ligands. These paramagnetic reagents induce large changes in the chemical shifts of the analyte's protons, and the magnitude of this shift can be different for each enantiomer, leading to the separation of their signals in the NMR spectrum.
For this compound, a hypothetical ¹H-NMR experiment in the presence of a chiral solvating agent could be designed as follows:
Table 3: Representative Chiral NMR Spectroscopy Approach for Stereoisomer Differentiation
| Parameter | Detail | Rationale |
| NMR Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) | A common, non-polar solvent for NMR analysis. |
| Chiral Additive | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | A widely used chiral solvating agent that can interact with the ester group of the analyte. |
| Analyte | Racemic ethyl 2-bromo-2-cyclopropylacetate | A racemic mixture is used to observe the signal splitting for both enantiomers. |
| Expected Observation | In the ¹H-NMR spectrum, the signals for the protons on the cyclopropyl (B3062369) ring and/or the methine proton adjacent to the bromine atom would be expected to split into two distinct sets of signals, one for the (2S)-enantiomer and one for the (2R)-enantiomer. | The formation of diastereomeric complexes with the chiral solvating agent breaks the magnetic equivalence of the protons in the two enantiomers. |
By employing these advanced chromatographic and spectroscopic methodologies, the stereochemical integrity and enantiomeric purity of this compound can be rigorously established, ensuring its suitability for subsequent applications in stereoselective synthesis.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of ethyl (2S)-2-bromo-2-cyclopropylacetate?
The synthesis typically involves bromination of cyclopropane-containing precursors. A key approach includes nucleophilic substitution of cyclopropylideneacetate derivatives (e.g., methyl 2-chloro-2-cyclopropylideneacetate) with bromine sources under controlled conditions. For example, advanced halogenation protocols using HBr or Br₂ in anhydrous solvents (e.g., THF) at low temperatures (−20°C to 0°C) can yield the brominated product while preserving the cyclopropane ring . Optimizing reaction time and stoichiometry is critical to minimize side reactions like ring-opening.
Basic: How is the stereochemical integrity of the (2S)-configuration validated during synthesis?
Chiral resolution via chromatography (e.g., chiral HPLC) or enzymatic methods is commonly used. X-ray crystallography of intermediates, such as brominated cyclopropane derivatives, provides definitive stereochemical confirmation. For instance, bond angle analysis (e.g., C(10)-C(8)-Cl(1) = 105.79°) in related compounds helps verify spatial arrangements . Additionally, optical rotation measurements and comparison with enantiopure standards are standard practices .
Basic: What spectroscopic and computational techniques are recommended for structural characterization?
- NMR Spectroscopy : H and C NMR are essential for identifying cyclopropane protons (e.g., δ 1.40–1.60 ppm for cPr-H) and bromine-induced deshielding effects. Coupling constants (e.g., ) help confirm stereochemistry .
- X-ray Crystallography : Resolves bond angles and spatial arrangements (e.g., C(12)-C(10)-C(13) = 117.23°) .
- Quantum Chemistry Calculations : Tools like QSPR (Quantitative Structure-Property Relationship) predict properties such as dipole moments and reactivity .
Advanced: How can researchers address contradictions in spectroscopic data for intermediates?
Discrepancies in NMR or mass spectrometry data often arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
- Variable Temperature NMR : Identifies temperature-dependent shifts caused by conformational changes.
- Isotopic Labeling : Traces unexpected fragmentation patterns in mass spectra.
- Cross-Validation with DFT Calculations : Compares experimental H NMR shifts with simulated spectra (e.g., using Gaussian or ORCA software) .
Advanced: What strategies enhance enantiomeric purity in large-scale syntheses?
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) or organocatalysts can improve stereoselectivity during cyclopropanation or bromination steps.
- Kinetic Resolution : Enzymes like lipases selectively hydrolyze one enantiomer .
- Crystallization-Induced Diastereomer Transformation : Diastereomeric salts (e.g., with tartaric acid) are separated via recrystallization .
Advanced: How does this compound serve as a precursor in drug discovery?
The cyclopropane ring and bromine atom enable diverse transformations:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl scaffolds for kinase inhibitors .
- Ring-Opening Reactions : Nucleophilic attack on the cyclopropane ring (e.g., by amines) creates sp³-rich intermediates for bioactive molecules .
- Proteolysis-Targeting Chimeras (PROTACs) : The ester group facilitates conjugation to E3 ligase ligands .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to bromine’s volatility and toxicity.
- Storage : Store at −20°C in amber vials to prevent photodegradation and moisture ingress .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced: What mechanistic insights explain the stability of the cyclopropane ring under bromination conditions?
The ring’s strain energy (~27 kcal/mol) is offset by hyperconjugation between the cyclopropane σ-bonds and adjacent substituents. DFT studies show that electron-withdrawing groups (e.g., acetates) stabilize transition states by delocalizing charge during bromination. Additionally, steric protection from the ethyl ester group reduces ring-opening side reactions .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., cyclopropane-containing analogs in protease inhibitors).
- Docking Studies : Identify optimal substituents for target engagement (e.g., bromine’s role in halogen bonding) .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability early in design .
Advanced: What experimental controls are essential to ensure reproducibility in kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
